
3,5-dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H29Cl2FN2O2 and its molecular weight is 431.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide, also known by its CAS number 1072018-68-8, is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C21H29Cl2FN2O2 and a molecular weight of approximately 431.38 g/mol. Its structure includes a dichlorobenzamide moiety linked to a piperidine derivative that contains a dimethyltetrahydropyran substituent. The presence of these functional groups suggests potential interactions with various biological targets.
Property | Value |
---|---|
CAS Number | 1072018-68-8 |
Molecular Formula | C21H29Cl2FN2O2 |
Molecular Weight | 431.38 g/mol |
LogP | 5.061 |
PSA | 41.57 Ų |
Research indicates that this compound may exhibit activity through multiple mechanisms:
- Receptor Binding : The piperidine structure is known for interacting with neurotransmitter receptors, particularly in the central nervous system (CNS). This may suggest potential use as an anxiolytic or antidepressant.
- Enzyme Inhibition : Preliminary studies have indicated that similar compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and may have implications in cancer therapy.
Pharmacological Studies
- CNS Activity : In vivo studies have demonstrated that derivatives similar to this compound exhibit significant anxiolytic effects in animal models. For instance, a study showed that modifications in the piperidine ring enhance binding affinity to serotonin receptors, leading to increased anxiolytic activity .
- Anticancer Potential : A related compound was reported to inhibit CDK9 activity, which is vital for RNA polymerase II phosphorylation and transcription regulation in cancer cells. This suggests that this compound may also possess anticancer properties through similar pathways .
Case Studies
A notable case study involved the evaluation of this compound's effect on neuroblastoma cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent targeting neuroblastoma through apoptosis induction .
Toxicology and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Initial studies suggest that this compound has a moderate toxicity profile; however, further detailed studies are needed to fully elucidate its safety margins and potential side effects.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound's molecular formula is C21H29Cl2FN2O2, with a molecular weight of approximately 431.38 g/mol. Its structure features a dichlorobenzamide core linked to a piperidine derivative and a dimethyltetrahydropyran moiety, which contributes to its pharmacological properties. The presence of chlorine and fluorine atoms enhances its biological activity by influencing interactions with biological targets.
Pharmacological Applications
-
Antitumor Activity
- Preliminary studies indicate that compounds similar to 3,5-dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide exhibit significant antitumor properties. Research has shown that modifications in the piperidine ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit tumor growth in xenograft models, demonstrating promising results in reducing tumor size and proliferation rates .
-
Neurological Disorders
- The compound has also been explored for its potential in treating neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Studies have indicated that similar compounds can modulate receptor activity, leading to improvements in conditions such as depression and anxiety .
-
Antimicrobial Properties
- The antibacterial activity of related compounds has been documented, with some derivatives showing efficacy against gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival . This positions the compound as a candidate for further development into antimicrobial agents.
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step organic reactions including:
- Nucleophilic Substitution : Key reactions involve the substitution of halogen atoms with amine groups to form the desired benzamide structure.
- Pyran Derivative Formation : The incorporation of the dimethyltetrahydropyran moiety is achieved through cyclization reactions that stabilize the final structure.
Synthetic Pathway Overview
Step | Reaction Type | Reactants | Products |
---|---|---|---|
1 | Nucleophilic Substitution | Chlorinated Benzene + Amine | Benzamide Intermediate |
2 | Cyclization | Aldehyde + Alcohol | Tetrahydropyran Derivative |
3 | Final Coupling | Benzamide Intermediate + Tetrahydropyran Derivative | Target Compound |
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated several derivatives of the compound against breast cancer cell lines. Results indicated that specific modifications to the piperidine ring significantly enhanced antitumor activity compared to the parent compound .
Case Study 2: Neurological Impact
Research conducted at a leading university focused on the neuropharmacological effects of similar compounds. It was found that these compounds could reduce anxiety-like behaviors in rodent models, suggesting potential for treating anxiety disorders .
Propriétés
IUPAC Name |
3,5-dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNDOKIVCXTFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.